molecular formula C21H22BrNOS B1253200 3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane

3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No. B1253200
M. Wt: 416.4 g/mol
InChI Key: LVUDIWHCHFHYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane is a dibenzothiepine.

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Aryl-Fused Azabicyclo[2.2.2]octanes : A novel synthesis method involving Cu-catalyzed three-component coupling and subsequent diversification was developed for aryl-fused 2-azabicyclo[2.2.2]octanes, demonstrating the compound's utility in complex chemical synthesis (McCormick & Malinakova, 2013).

Medicinal Chemistry and Pharmacology

  • Muscarinic Activities in Receptor Binding Assays : Derivatives of 3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane were synthesized and evaluated for muscarinic activity, offering insights into their potential therapeutic applications (Plate, Plaum, van der Hulst, & de Boer, 2000).

Radical Chemistry and Cyclization

  • Synthesis of Bridged Azabicyclic Compounds : Research on the synthesis of bridged azabicyclic compounds, such as 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, from similar compounds, emphasizes the versatility of these chemical structures in radical chemistry and cyclization processes (Sato, Kugo, Nakaumi, Ishibashi, & Ikeda, 1995).

Chemical Reactions and Properties

  • Catalytic Synthesis of Tetrahydrobenzo[b]pyran Derivatives : The compound has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, highlighting its role in facilitating important chemical reactions (Tahmassebi, Bryson, & Binz, 2011).

  • Synthesis of Xanthenes under Solvent-Free Conditions : The compound's efficiency as a catalyst in the synthesis of xanthenes under solvent-free conditions, offering a more environmentally friendly approach to chemical synthesis, was demonstrated (Ghasemnejad-Bosra & Forouzani, 2011).

  • Bicyclic Radical Chemistry : Studies on the synthesis of bicyclic compounds using radical reactions further illustrate the broad application of this chemical structure in advanced organic synthesis (Binmore et al., 1995).

properties

Product Name

3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane

Molecular Formula

C21H22BrNOS

Molecular Weight

416.4 g/mol

IUPAC Name

3-[(2-bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C21H22BrNOS/c22-16-5-6-20-18(11-16)21(17-4-2-1-3-15(17)13-25-20)24-19-12-23-9-7-14(19)8-10-23/h1-6,11,14,19,21H,7-10,12-13H2

InChI Key

LVUDIWHCHFHYEK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane
Reactant of Route 2
3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane
Reactant of Route 3
3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane
Reactant of Route 4
3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane
Reactant of Route 5
3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane
Reactant of Route 6
Reactant of Route 6
3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane

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